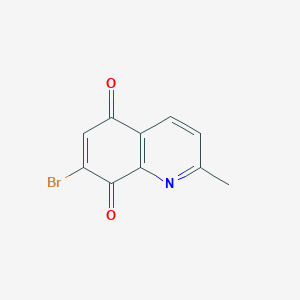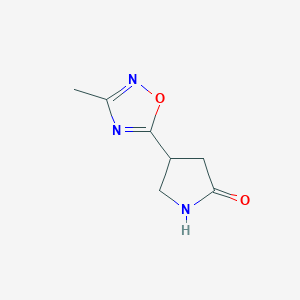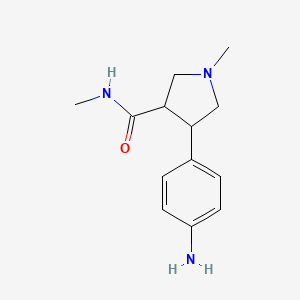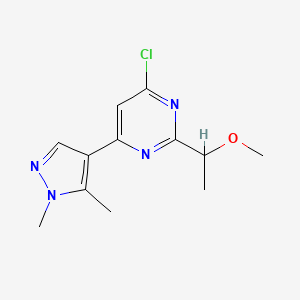
tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate is a chemical compound that has garnered attention due to its role as an intermediate in the synthesis of various pharmaceuticals, including fentanyl and its analogues . This compound is structurally characterized by a piperidine ring substituted with a cyano group and a phenylamino group, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the cyano and phenylamino groups.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors and specialized catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques to ensure its suitability for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium cyanide or potassium cyanide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .
Applications De Recherche Scientifique
tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity and its role in the synthesis of bioactive molecules.
Medicine: It is a key intermediate in the production of fentanyl and its analogues, which are used as potent analgesics.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. In the case of fentanyl synthesis, the compound undergoes several chemical transformations to produce the final active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific bioactive compound being synthesized .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is similar in structure but lacks the cyano group.
N-Phenyl-4-piperidinamine: Another related compound used in the synthesis of fentanyl analogues.
4-Anilinopiperidine: A precursor in the synthesis of various piperidine-based pharmaceuticals.
Uniqueness
The presence of the cyano group in tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate makes it unique compared to its analogues. This functional group can undergo various chemical transformations, providing versatility in synthetic applications. Additionally, the tert-butyl protecting group enhances the compound’s stability, making it suitable for use in multi-step synthesis processes .
Propriétés
Formule moléculaire |
C18H25N3O2 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
tert-butyl 4-[anilino(cyano)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-9-14(10-12-21)16(13-19)20-15-7-5-4-6-8-15/h4-8,14,16,20H,9-12H2,1-3H3 |
Clé InChI |
KQUGXUXBJKMWRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11781599.png)

![2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one](/img/structure/B11781605.png)
![2-(Difluoromethoxy)-4-iodobenzo[d]oxazole](/img/structure/B11781610.png)
![2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781614.png)

![2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11781623.png)




